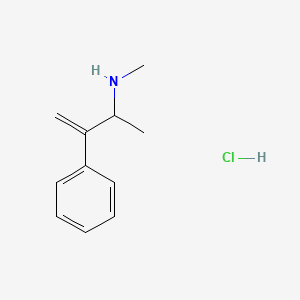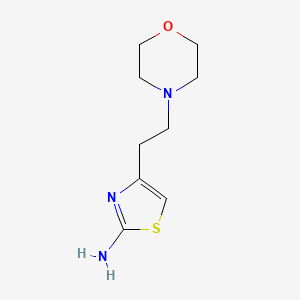
4-(2-Morpholinoethyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Morpholinoethyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a morpholinoethyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the morpholinoethyl group enhances the compound’s solubility and reactivity, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 4-(2-Morpholinoethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-(2-Morpholinoethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The thiazole ring is susceptible to nucleophilic substitution reactions, especially at the C-2 position.
Wissenschaftliche Forschungsanwendungen
4-(2-Morpholinoethyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has shown its potential in developing treatments for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Morpholinoethyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antibacterial effects. The morpholinoethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
4-(2-Morpholinoethyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-Phenylthiazol-2-amine: Known for its antifungal and anticancer properties.
2-Aminothiazole: A simpler thiazole derivative with antibacterial activity.
4-Methylthiazol-2-amine: Exhibits antioxidant and anti-inflammatory properties
The unique combination of the thiazole ring and the morpholinoethyl group in this compound provides enhanced solubility and reactivity, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15N3OS |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
4-(2-morpholin-4-ylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3OS/c10-9-11-8(7-14-9)1-2-12-3-5-13-6-4-12/h7H,1-6H2,(H2,10,11) |
InChI-Schlüssel |
GCOFJCRTLSAKOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




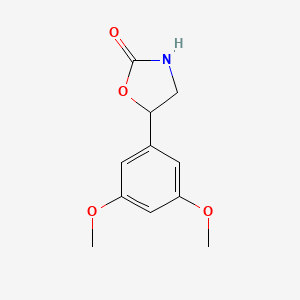
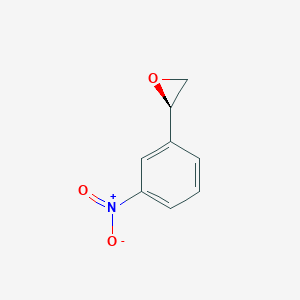
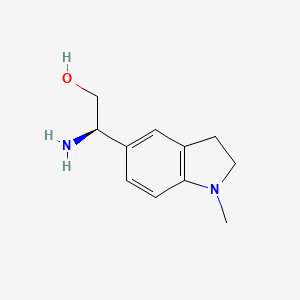
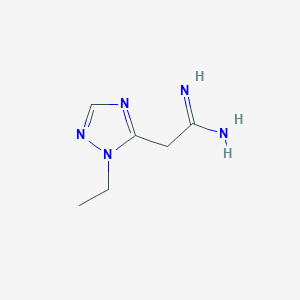
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)

![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)

